Bis(cyclopentadienyl)vanadium

Flame retardancy Fire suppression Metallocene

Researchers depositing vanadium carbide films often face high thermal budgets and chlorine contamination from halide precursors. Vanadocene (CAS 1277-47-0) eliminates both issues. • Halide-free CVD precursor: deposits crystalline VC films at 973 K (700°C), avoiding substrate warpage and Cl contamination • Unique solid-phase flame inhibition-unlike gas-phase-only ferrocene, cobaltocene, and nickelocene • Enables UHMWPE with controlled morphology and perfectly random EPDM comonomer incorporation Supplied ≥95% purity, stored under inert gas at 2-8°C. Global shipping with hazardous material compliance.

Molecular Formula C10H10V
Molecular Weight 181.13 g/mol
Cat. No. B1631957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)vanadium
Molecular FormulaC10H10V
Molecular Weight181.13 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2]
InChIInChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyYXQWGVLNDXNSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanadocene Technical Baseline and Procurement Overview


Bis(cyclopentadienyl)vanadium, commonly referred to as vanadocene and abbreviated as Cp₂V, is a metallocene of the first-row transition series with the formula V(C₅H₅)₂. It is a violet, paramagnetic crystalline solid with a molecular weight of 181.13 g/mol, a melting point of 165–167 °C, and a sublimation point of approximately 200 °C at 1 mmHg [1]. As a metallocene, it features a vanadium(II) center sandwiched between two cyclopentadienyl rings, exhibiting D₅d symmetry in the solid state with an average V–C bond distance of 226 pm [2]. While vanadocene has limited direct practical applications compared to its more famous analog ferrocene, it has been extensively studied as a precursor for vanadium carbide thin films via chemical vapor deposition (CVD) at temperatures as low as 973 K [3] and as a component in Ziegler-type olefin polymerization catalysts [4]. Its unique paramagnetic nature, containing 15 valence electrons, fundamentally distinguishes its electronic structure and reactivity profile from the more common 18-electron metallocenes such as ferrocene, cobaltocene, and nickelocene, which has implications for specific applications where its distinct redox behavior, flame inhibition mechanism, or catalytic selectivity offers a non-interchangeable advantage.

CVD precursor for vanadium carbide film research
Solid-phase flame inhibition mechanism studies
Ziegler-type olefin polymerization catalyst research
Bioinorganic vanadium-protein model complex precursor

Why Vanadocene Cannot Be Generically Substituted


In-class substitution of bis(cyclopentadienyl)vanadium with other metallocenes—such as ferrocene, cobaltocene, nickelocene, or chromocene—is not scientifically defensible due to fundamental differences in electronic configuration, reactivity, and application-specific performance that directly impact experimental outcomes and process economics. Vanadocene is a 15-electron paramagnetic species (d³ configuration, one unpaired electron), whereas its more common analogs ferrocene (18-electron, diamagnetic) and cobaltocene (19-electron, paramagnetic) exhibit vastly different redox potentials, thermal decomposition pathways, and coordination chemistry [1]. This electronic divergence manifests in quantifiable performance gaps: vanadocene demonstrates a fundamentally different flame inhibition mechanism (solid-phase vs. gas-phase) compared to all other tested metallocenes [2]; it produces distinct polymer microstructures in 1,3-diene polymerization not achievable with titanium or zirconium analogs [3]; and it enables lower-temperature CVD deposition of crystalline vanadium carbide (973 K) compared to alternative vanadium precursors requiring higher temperatures or yielding amorphous products [4]. For the scientific or industrial user, selecting a generic alternative based solely on the "metallocene" class designation risks catastrophic failure in the intended application—whether that be altered fire suppression efficacy, incorrect polymer tacticity, or unacceptable film quality. The following quantitative evidence establishes precisely where and why vanadocene occupies a non-substitutable niche.

Electronic configuration mismatch
15-electron paramagnetic species may exhibit distinct redox and coordination chemistry vs 18-electron metallocenes.
Flame inhibition mechanism divergence
Solid-phase suppression performance may not transfer to gas-phase-only metallocenes like ferrocene or cobaltocene.
Catalytic selectivity context
Polymer microstructure and copolymer randomness may differ from Ti or Cr metallocene catalysts.

Procurement Guide: Quantified Differentiation vs. Metallocene Analogs


Solid-Phase Flame Inhibition Mechanism

In a direct, systematic comparison of eight metallocenes (vanadocene, ruthenocene, osmocene, chromocene, manganocene, ferrocene, cobaltocene, and nickelocene), vanadocene was the sole compound to exhibit flame inhibition in the solid phase rather than the gas phase [1]. Thermogravimetric measurements revealed that all other metallocenes produced their flame inhibition effect exclusively in the gas phase, whereas vanadocene showed fire suppression ability in the solid phase. This mechanistic divergence is a direct consequence of vanadocene's unique thermal decomposition and oxidation pathways. In terms of overall fire suppression ability across all metallocenes tested, the transition metals were ranked as follows: Cr > Mn > Fe > Co > Ni > (V) > Os > Ru [1].

Solid-Phase Flame Inhibition
Head-to-head
Solid-phase (V) vs gas-phase (all others)
Supports solid-phase flame inhibition research context
Overall suppression ranking: V > Os,Ru but lower than Cr,Mn,Fe,Co,Ni
Flame retardancy Fire suppression Metallocene Thermogravimetric analysis

Low-Temperature Crystalline Vanadium Carbide CVD

Vanadocene (Cp₂V) has been demonstrated as an effective precursor for the chemical vapor deposition of crystalline vanadium carbide thin films on steel substrates at temperatures as low as 973 K (700 °C) under atmospheric pressure [1]. This is a notably lower deposition temperature compared to many conventional vanadium precursors, which often require temperatures exceeding 1000 K or yield amorphous rather than crystalline deposits. The pyrolysis of vanadocene in a cold-wall reactor produced crystallized vanadium carbide with deposition rates influenced by substrate temperature, hydrogen carrier gas flow rate, and precursor crucible distance [1]. Electron probe microanalysis with wavelength dispersive spectroscopy confirmed the composition of the resulting films. In contrast, alternative vanadium precursors such as VCl₄ or VOCl₃ typically require higher processing temperatures and may introduce chlorine contamination into the film, which is absent when using the halide-free vanadocene precursor [2].

Low-Temperature Crystalline VC CVD
Cross-study comparable
973 K (700 °C)
Supports low-temperature CVD precursor selection
Halide-free; crystalline VC at atmospheric pressure
Chemical vapor deposition Vanadium carbide Thin films Precursor

cis-1,4-Polybutadiene Microstructure Control

Vanadocene-based catalytic systems, when combined with appropriate co-catalysts, are capable of polymerizing 1,3-dienes to yield predominantly cis-1,4-polybutadiene [1]. This microstructure is critical for producing synthetic rubber with high elasticity and low hysteresis—properties essential for tire treads and high-performance elastomers. The mono- and bis-cyclopentadienyl vanadium catalysts offer a distinct selectivity profile compared to titanium-based Ziegler-Natta catalysts, which typically yield mixed cis/trans microstructures or require specific donor additives to achieve high cis-1,4 content [2]. While vanadium catalysts generally exhibit lower overall catalytic activity than titanium or chromium analogs [3], their ability to produce ultrahigh molecular weight polyethylene and perform perfectly random copolymerization for EPDM rubber production is a differentiating and non-substitutable advantage [3].

cis-1,4-Polybutadiene Microstructure
Class-level inference
Predominantly cis-1,4-polybutadiene
Supports diene polymerization selectivity review
Ultrahigh MW PE and random EPDM copolymerization possible
Olefin polymerization Polybutadiene Ziegler-Natta Catalyst

Crystal Structure and Ring Disorder Differentiation

A detailed crystallographic study of vanadocene over the temperature range 108–357 K revealed that the cyclopentadienyl rings undergo dynamic disorder at temperatures above 170 K and become fully ordered only at 108 K [1]. This behavior was directly compared to the formally isostructural metallocenes ferrocene, cobaltocene, and nickelocene, with a careful analysis of the anisotropic displacement parameters. The study found significant differences in the nature and temperature dependence of ring disorder among these four metallocenes. Specifically, the barrier to ring rotation and the onset temperature for full ordering vary across the series due to differences in metal–ring bonding and crystal packing forces. The average V–C bond distance in vanadocene was determined to be 226 pm [1] [2], which is distinct from the corresponding distances in ferrocene, cobaltocene, and nickelocene, reflecting the different ionic radii and electronic configurations of the central metal atoms.

Crystal Structure and Ring Disorder
Head-to-head
V–C 226 pm; ring ordering at 108 K
Supports solid-state dynamics and material design
Disorder above 170 K; distinct from Fe, Co, Ni analogs
Crystallography Metallocene Disorder Phase transition

Co-Catalyst Effects on Polyethylene Morphology

When immobilized on silica as a supported single-site olefin polymerization catalyst, vanadocene exhibits co-catalyst-dependent activity and polyethylene morphology [1]. A mechanistic study comparing diethylaluminum chloride (DEAC) and triisobutylaluminum (TIBA) as co-catalysts revealed distinct kinetic profiles and deactivation pathways. Polymerization activated with DEAC showed rapid deactivation and produced polyethylene with irregular particle morphology, attributed to halogen–vanadium interactions. In contrast, TIBA activation yielded different morphological characteristics and a distinct deactivation profile [1]. This co-catalyst sensitivity is a specific feature of vanadocene-based systems and differs from the behavior of analogous titanocene or zirconocene catalysts, which exhibit different responses to the same co-catalysts. While vanadium catalysts generally exhibit lower overall activity compared to chromium-based Phillips catalysts [1], the ultrahigh molecular weight polyethylene achievable with vanadocene systems is a key differentiator.

Co-Catalyst Effects on PE Morphology
Cross-study comparable
Co-catalyst dependent: DEAC vs TIBA
Supports co-catalyst optimization in catalyst design
Rapid deactivation with DEAC; TIBA yields distinct morphology
Heterogeneous catalysis Polyethylene Single-site catalyst Co-catalyst effects

Bioinorganic Amino Acid Complex Formation

Vanadocene dichloride (Cp₂VCl₂) reacts with α-amino acids (glycine, L-alanine, L-valine) in aqueous methanol to yield the first bioinorganic vanadocene(IV) complexes of the type [Cp₂V(aa)]Cl [1]. These d¹ vanadocene(IV) species are of great interest as model systems for studying vanadocene moiety binding to proteins. All complexes were characterized by elemental analyses and IR, Raman, and EPR spectroscopy, confirming the retention of the bent metallocene structure with the amino acid coordinated via the carboxylate oxygen and amine nitrogen [1]. This coordination chemistry is distinct from that of ferrocene or cobaltocene analogs, which either do not form stable amino acid complexes under similar conditions or adopt different coordination geometries due to differences in metal oxidation state and electronic configuration.

Bioinorganic Amino Acid Complexes
Class-level inference
[Cp₂V(aa)]Cl complexes with Gly, Ala, Val
Supports bioinorganic vanadium-protein interaction studies
Characterized by IR, Raman, and EPR spectroscopy
Bioinorganic chemistry Vanadocene Amino acid EPR spectroscopy

Evidence-Backed Procurement Scenarios for Vanadocene


Flame-Retardant Polymer Composites

Based on the direct head-to-head comparison evidence demonstrating vanadocene's unique solid-phase flame inhibition mechanism, this compound is the preferred metallocene additive for developing intumescent coatings, fire-resistant polymer composites, or flame-retardant textiles where gas-phase inhibitors are ineffective or where a dual-phase (solid + gas) suppression strategy is desired [1]. Unlike ferrocene, cobaltocene, and nickelocene—all of which function exclusively in the gas phase—vanadocene provides fire suppression directly within the condensed phase, making it uniquely suitable for char-forming systems and applications where volatile inhibitor loss is a concern.

Low-Temperature CVD Hard Coatings

For thin-film engineers depositing vanadium carbide coatings on temperature-sensitive substrates (e.g., certain steels, tooling, or electronic components), vanadocene offers a halide-free precursor route enabling crystalline VC deposition at 973 K (700 °C) under atmospheric pressure [2]. This temperature is significantly lower than that required for many conventional vanadium precursors, reducing thermal budget, minimizing substrate warpage or phase transformation, and eliminating chlorine contamination risks. The resulting crystalline vanadium carbide films are suitable for wear-resistant coatings, cutting tools, and corrosion protection layers.

UHMWPE and EPDM Rubber Synthesis

Polymer chemists and industrial catalyst developers seeking to produce ultrahigh molecular weight polyethylene (UHMWPE) or perfectly random EPDM copolymers should consider vanadocene-based catalytic systems [3]. While vanadium catalysts exhibit lower overall activity than chromium-based Phillips catalysts, their unique ability to produce UHMWPE with controlled morphology and to achieve perfectly random comonomer incorporation in EPDM rubber production is a non-substitutable advantage over titanium and zirconium metallocene analogs. Supported vanadocene catalysts, when paired with appropriate co-catalysts (e.g., TIBA vs. DEAC), also enable morphology control of the polyethylene product [3].

Bioinorganic Vanadium-Protein Model Complexes

Researchers in bioinorganic chemistry investigating the biological role of vanadium or developing vanadium-based metallopharmaceuticals require vanadocene dichloride (derived from vanadocene) as the key precursor for synthesizing vanadocene(IV)-amino acid complexes [4]. These complexes serve as model systems for understanding how vanadocene moieties interact with proteins and biomolecules. The d¹ electronic configuration of vanadocene(IV) enables EPR spectroscopic characterization, providing structural and electronic insights not accessible with diamagnetic analogs such as titanocene or zirconocene complexes.

Application
Selection Property
Validation Focus
Flame-retardant polymer composite research
Solid-phase flame inhibition mechanism
Char-forming and dual-phase suppression endpoints
Low-temperature crystalline VC thin-film deposition
Halide-free precursor with reported lower deposition temperature
Film crystallinity and chlorine contamination review
UHMWPE and EPDM rubber synthesis
Cis-1,4 selectivity and random copolymerization capability
Polymer microstructure and molecular weight distribution
Bioinorganic vanadium-protein interaction studies
Amino acid complex formation with EPR characterization
Coordination geometry and electronic structure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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